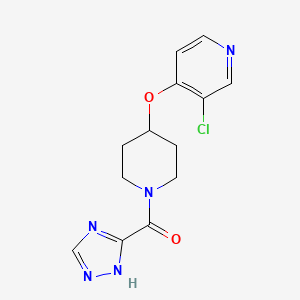
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic compounds like imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research on similar compounds, such as the synthesis and characterization of piperidin-4-yl methanone derivatives, provides insights into the methods and applications of such compounds in scientific research. For example, one study detailed the synthesis of a compound through substitution reactions, characterized it using spectroscopic techniques, and analyzed its structure through X-ray diffraction, which confirmed a chair conformation of the piperidine ring. This study highlights the importance of understanding the structural aspects of chemical compounds for their potential applications in material science and pharmaceuticals (Karthik et al., 2021).
Antimicrobial Activity
Compounds with structural similarities to "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone" have been evaluated for their antimicrobial activity. One study synthesized new pyridine derivatives and tested their in vitro antimicrobial activity against various bacterial and fungal strains. The results showed variable and modest activity, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Agents
Another study focused on synthesizing novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. These compounds were evaluated for their anticancer activity against a cancer cell line panel and for their antibacterial and antifungal activities. The study demonstrates the compound's efficacy in combating pathogenic strains and its potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as adducts comprising different substituents on a common methanone component, has been conducted to understand their molecular geometry, intermolecular interactions, and stability. Such studies are crucial for the development of materials with specific physical and chemical properties (Revathi et al., 2015).
Synthesis Techniques
The development of synthesis techniques for related compounds, such as hydrochloride derivatives, has been reported. These techniques emphasize the importance of efficient synthesis processes for the production of chemical compounds with potential applications in various fields, including medicinal chemistry and materials science (Rui, 2010).
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTCBIMNUVFOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

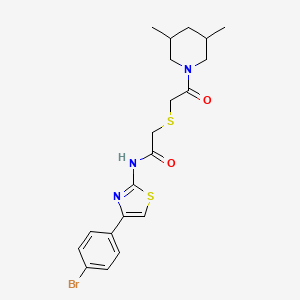

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
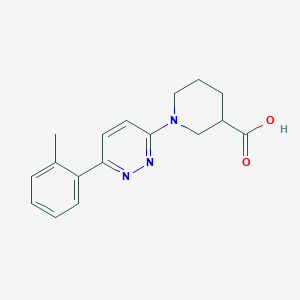
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
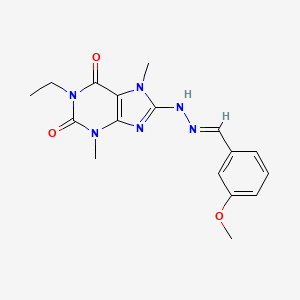

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)
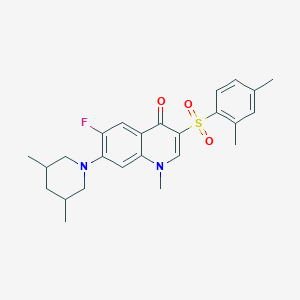
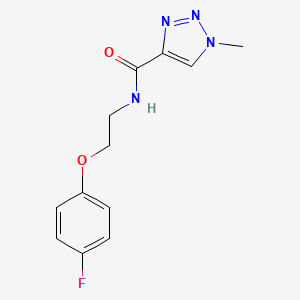
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

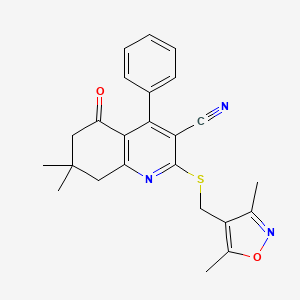
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)